![molecular formula C22H26N4O4 B5567024 7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)
7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound 7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one is 410.19540532 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Transformations and Synthesis
The compound 7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one, as part of the imidazo[1,2-a]pyrazin family, is involved in various chemical transformations. For example, Kolar et al. (1996) describe transformations of related compounds into imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, highlighting the versatility of this class of compounds in synthetic chemistry (Kolar, Tislér, & Pizzioli, 1996).
Structural and Spectroscopic Studies
The imidazo[1,2-a]pyrazin family has been the subject of extensive structural and spectroscopic studies. Nakai et al. (2003) investigated the physical properties of imidazo[1,2-a]pyrazin-3(7H)-one derivatives using techniques like X-ray crystallography, UV/vis absorption spectroscopy, and NMR, providing insights into the molecular structure and properties of these compounds (Nakai, Yasui, Nakazato, Iwasaki, Maki, Niwa, Ohashi, & Hirano, 2003).
Luminescence Properties
The luminescence properties of the imidazo[1,2-a]pyrazin-3(7H)-one derivatives are of significant interest. Teranishi et al. (1999) explored the chemiluminescence emission of 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones, revealing their potential in luminescence-based applications (Teranishi, Hisamatsu, & Yamada, 1999).
Antioxidant and Antimicrobial Properties
Compounds in the imidazo[1,2-a]pyrazin family have shown promising antioxidant and antimicrobial activities. Bonacorso et al. (2015) synthesized novel derivatives and evaluated their antioxidant and antimicrobial activities, demonstrating the potential of these compounds in pharmaceutical applications (Bonacorso, Cavinatto, Moraes, Pittaluga, Peroza, Venturini, Alves, Stefanello, Soares, Martins, Zanatta, & Frizzo, 2015).
Pharmaceutical Applications
In the pharmaceutical field, imidazo[1,2-a]pyrazin derivatives have been investigated for their potential as antiulcer agents. Kaminski et al. (1987) identified certain analogues in this family that exhibited a combination of antisecretory and cytoprotective activity in animal models (Kaminski, Perkins, Frantz, Solomon, Elliott, Chiu, & Long, 1987).
properties
IUPAC Name |
6-(2,5-dimethylfuran-3-yl)-2-(3-methoxypiperidine-1-carbonyl)-7-prop-2-enylimidazo[1,2-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-5-8-26-19(17-10-14(2)30-15(17)3)13-25-12-18(23-20(25)22(26)28)21(27)24-9-6-7-16(11-24)29-4/h5,10,12-13,16H,1,6-9,11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARAUPCUVHOCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CN3C=C(N=C3C(=O)N2CC=C)C(=O)N4CCCC(C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.